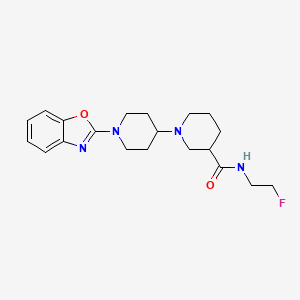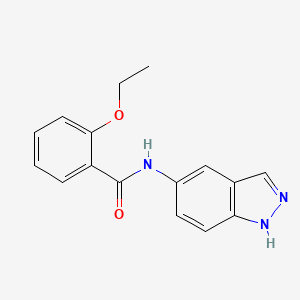
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide, also known as S-(+)-ketamine, is a chiral compound that belongs to the class of arylcyclohexylamines. It is a potent anesthetic and analgesic drug that has been used for many years in clinical settings. S-(+)-ketamine is an N-methyl-D-aspartate (NMDA) receptor antagonist that acts by blocking the activity of glutamate, an excitatory neurotransmitter in the brain.
Mecanismo De Acción
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine acts as an NMDA receptor antagonist, which means it blocks the activity of glutamate, an excitatory neurotransmitter in the brain. This results in a decrease in the activity of the NMDA receptor and a subsequent decrease in the release of other neurotransmitters, such as dopamine and serotonin. This mechanism of action is thought to be responsible for the analgesic and anesthetic effects of this compound(+)-ketamine.
Biochemical and Physiological Effects:
This compound(+)-ketamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the activity of the mammalian target of rapamycin (mTOR), a protein that is involved in the regulation of cell growth and survival. In addition, this compound(+)-ketamine has been found to increase the production of new neurons in the hippocampus, a part of the brain that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine in lab experiments is its potency and rapid onset of action. This allows for precise control of the experimental conditions and the ability to study the effects of the drug on specific neural circuits. However, one limitation of using this compound(+)-ketamine is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering the drug in laboratory settings.
Direcciones Futuras
There are many future directions for the study of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine. One area of research is the development of new drugs that target the NMDA receptor and have fewer side effects than this compound(+)-ketamine. Another area of research is the investigation of the role of this compound(+)-ketamine in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is ongoing research into the mechanisms of action of this compound(+)-ketamine and its effects on the brain at the molecular and cellular level.
Métodos De Síntesis
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine can be synthesized by the reaction of 2-chloro-2-methylbutane with cyclohexanone in the presence of sodium hydroxide and a phase-transfer catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime, which is then reduced with sodium borohydride to produce this compound(+)-ketamine.
Aplicaciones Científicas De Investigación
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of depression, post-traumatic stress disorder, and chronic pain. In addition, it has been used as an experimental tool to study the NMDA receptor and its role in various neurological disorders.
Propiedades
IUPAC Name |
1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-11-3-5-14(6-4-11)16-15(19)13-7-9-17(10-8-13)12(2)18/h11,13-14H,3-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVVRXTXHCBUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-4-piperidinecarboxamide](/img/structure/B5463873.png)
![1-(4-{2-[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5463878.png)
![3-ethyl-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5463894.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]threoninate](/img/structure/B5463902.png)
![1-methyl-4-[3-(propoxymethyl)-1-pyrrolidinyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5463914.png)
![4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B5463915.png)
![N,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5463918.png)

![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5463933.png)

![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5463946.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B5463949.png)
